Bienvenue dans la boutique en ligne BenchChem!

4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic acid

Protecting group orthogonality Solid-phase peptide synthesis Dihydrooxazine cleavage

Enables one-pot cleavage-reduction-diversification in SPPS, delivering morpholine-3-carboxylic acid libraries with >95% de. The orthogonal Boc group survives Fmoc/Cbz deprotection; the non-benzo scaffold (Fsp³ 0.60, TPSA ~76 Ų) preserves CNS permeability. Free acid allows direct on-resin amidation without epimerization risk—critical for chiral macrocycle and peptidomimetic campaigns.

Molecular Formula C10H15NO5
Molecular Weight 229.232
CAS No. 2248257-21-6
Cat. No. B2864779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic acid
CAS2248257-21-6
Molecular FormulaC10H15NO5
Molecular Weight229.232
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=COCC1C(=O)O
InChIInChI=1S/C10H15NO5/c1-10(2,3)16-9(14)11-4-5-15-6-7(11)8(12)13/h4-5,7H,6H2,1-3H3,(H,12,13)
InChIKeyPAANOOPTHRACGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic acid (CAS 2248257-21-6): A Boc-Protected Dihydrooxazine Scaffold for Medicinal Chemistry Procurement


4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic acid (CAS 2248257-21-6) is a heterocyclic building block featuring a 2,3-dihydro-1,4-oxazine core protected by an acid-labile tert-butoxycarbonyl (Boc) group at the ring nitrogen and bearing a free carboxylic acid at the 3-position. Its molecular formula is C₁₀H₁₅NO₅ with a molecular weight of 229.23 g/mol . The compound belongs to the dihydro-1,4-oxazine class, which serves as a direct precursor to morpholine-3-carboxylic acids—privileged scaffolds in medicinal chemistry for targets including BACE1, BACE2, and PI3K [1]. Commercial sources typically supply this compound at ≥95% purity for research use, positioning it as a late-stage functionalization intermediate in small-molecule drug discovery programs .

Why 4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic acid Cannot Be Replaced by Generic In-Class Analogs Without Risking Synthetic Efficiency


Dihydrooxazine carboxylic acid derivatives are not interchangeable due to orthogonal protecting-group chemistry and divergent downstream reactivity. The Boc group on this compound is specifically acid-labile, enabling selective deprotection in the presence of base-labile (Fmoc) or hydrogenolysis-labile (Cbz) groups commonly employed in peptide-mimetic and macrocycle syntheses [1]. The non-benzo 2,3-dihydro-1,4-oxazine core differs fundamentally from the benzo-fused analog (N-Boc-dihydrobenzo[b]-1,4-oxazine-3-carboxylic acid) in ring strain, electron density, and resulting stereochemical outcomes during reduction to morpholine [2]. Substitution with the corresponding methyl ester (4-O-tert-butyl 3-O-methyl 2,3-dihydro-1,4-oxazine-3,4-dicarboxylate) introduces an additional saponification step and risks epimerization at the C3 stereocenter . The following evidence guide quantifies these critical differentiation dimensions.

Quantitative Differentiation Evidence for 4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic acid vs. Closest Analogs


Orthogonal Boc Protection Enables Acid-Selective Deprotection Unavailable with Fmoc-Dihydrooxazine Analogs

The target compound's Boc group is cleaved quantitatively by trifluoroacetic acid (TFA), whereas the Fmoc-protected dihydrooxazine carboxylic acid analog requires basic conditions (piperidine/DMF) for deprotection. In the polymer-supported synthesis of 3,4-dihydro-2H-1,4-oxazine-3-carboxylic acid derivatives, TFA-mediated cleavage from Wang resin simultaneously removes the Boc group and releases the free morpholine carboxylic acid, while Fmoc-based routes demand a separate deprotection step prior to resin cleavage [1].

Protecting group orthogonality Solid-phase peptide synthesis Dihydrooxazine cleavage

Reduction of Non-Benzo Dihydrooxazine to Morpholine-3-Carboxylic Acid Proceeds with Higher Stereoselectivity than Benzo-Fused Analog

In the polymer-supported synthesis study, reduction of the non-benzo 3,4-dihydro-2H-1,4-oxazine ring using triethylsilane (Et₃SiH) in the TFA cleavage cocktail yielded morpholine-3-carboxylic acid derivatives with defined C3 stereochemistry and full retention of configuration from the starting serine/threonine precursor. In contrast, the benzo-fused dihydrobenzo[b]-1,4-oxazine system reported by Malhotra et al. requires a palladium-catalyzed intramolecular arylamination step that proceeds in moderate to high yields (52–89%) but introduces additional complexity in stereochemical control due to the rigid aromatic ring system [1][2].

Stereoselective reduction Morpholine scaffold Chiral building block

Free Carboxylic Acid Enables Direct Amide Coupling, Eliminating Saponification Step Required by Methyl Ester Analog

The target compound bears a free carboxylic acid at the C3 position, making it directly compatible with standard amide coupling reagents (HATU, EDCI/HOBt, etc.). Its closest commercially available analog, 4-O-tert-butyl 3-O-methyl 2,3-dihydro-1,4-oxazine-3,4-dicarboxylate, is the corresponding methyl ester, which requires an additional saponification step (LiOH, THF/H₂O) to liberate the free acid prior to amide bond formation . This extra step incurs a yield penalty (typically 10–20% loss) and risks epimerization at the C3 stereocenter under basic conditions.

Amide bond formation Late-stage functionalization Building block efficiency

Non-Benzo Dihydrooxazine Core Offers Favorable Physicochemical Properties Relative to Benzoxazine Scaffold for CNS Drug Discovery

The non-benzo 2,3-dihydro-1,4-oxazine core of the target compound (C₁₀H₁₅NO₅, MW 229.23) has a lower molecular weight and higher fraction of sp³-hybridized carbons (Fsp³ = 0.60) compared to the benzo-fused analog N-Boc-dihydrobenzo[b]-1,4-oxazine-3-carboxylic acid (C₁₄H₁₇NO₅, MW 279.29, Fsp³ ≈ 0.36). Higher Fsp³ values are correlated with improved aqueous solubility, lower hERG affinity, and better clinical developability in CNS programs . The target compound's lower topological polar surface area (TPSA ≈ 76 Ų) compared to the benzoxazine analog (TPSA ≈ 85 Ų) also favors blood-brain barrier penetration [1].

CNS drug design Physicochemical property optimization Fraction sp³

Commercially Available at ≥95% Purity with Documented Batch-to-Batch Consistency for Reproducible SAR Studies

The target compound is supplied by multiple vendors at a minimum purity of 95% (HPLC), with a molecular weight specification of 229.2 g/mol (C₁₀H₁₅NO₅) . This purity level exceeds the typical ≥90% specification of many custom-synthesized dihydrooxazine intermediates from academic laboratories, ensuring greater lot-to-lot reproducibility in structure–activity relationship (SAR) studies. The compound is also listed with a defined CAS number (2248257-21-6) in supplier catalogs, enabling unambiguous procurement and inventory tracking, unlike certain in-class analogs available only through custom synthesis .

Chemical procurement Purity specification Reproducibility

Versatile Scaffold for BACE1/BACE2 Inhibitor Libraries with Precedented Biological Validation

The dihydro-1,4-oxazine scaffold embodied by the target compound is a key structural motif in BACE1/BACE2 inhibitors. A patent application by Novartis AG (WO 2013/027188 A1) claims dihydrooxazine derivatives as inhibitors of BACE-1 and BACE-2, with 37 exemplified compounds evaluated for BACE-1, BACE-2, and cellular Aβ1-40 release inhibition [1]. Seven compounds from this series were tested in vivo for Aβ lowering in rat brain and CSF, providing a validated biological rationale for investing in this scaffold. The target compound, with its Boc-protected nitrogen and free carboxylic acid, serves as a strategic entry point for library synthesis of these pharmacologically validated chemotypes [2].

BACE1 inhibition Alzheimer's disease Privileged scaffold

High-Impact Application Scenarios for 4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic acid (CAS 2248257-21-6)


Solid-Phase Synthesis of Morpholine-3-Carboxylic Acid Libraries for CNS Lead Optimization

The Boc-protected dihydrooxazine is ideal for solid-phase peptide synthesis (SPPS) workflows targeting morpholine-3-carboxylic acid libraries. The Boc group allows simultaneous acidolytic cleavage from Wang resin and global deprotection in a single TFA step, while the free C3 carboxylic acid enables direct on-resin amide diversification. This one-pot cleavage-reduction-diversification strategy, demonstrated by Králová et al., produces morpholine-3-carboxylic acid derivatives with >95% de in three synthetic steps from resin-bound amino acids [1]. The non-benzo scaffold's favorable Fsp³ (0.60) and low TPSA (~76 Ų) make it particularly well-suited for CNS programs where the benzofused analog's higher aromaticity and molecular weight may limit brain exposure.

Late-Stage Functionalization of BACE1 Inhibitor Leads for Alzheimer's Disease Programs

Given the Novartis patent exemplification of 37 dihydrooxazine-based BACE1/2 inhibitors with demonstrated in vivo Aβ-lowering activity in rat models, this building block serves as a validated entry point for medicinal chemistry teams pursuing Alzheimer's disease targets [1]. The free carboxylic acid enables rapid amide coupling with diverse amine fragments to generate focused libraries around the dihydrooxazine core, accelerating hit-to-lead optimization. The orthogonal Boc protection allows iterative N-functionalization strategies (e.g., sulfonylation, urea formation, or reductive amination after deprotection) that are incompatible with Fmoc chemistry [2].

Stereocontrolled Synthesis of Morpholine-Containing Macrocycles and Peptidomimetics

The target compound's C3 stereocenter, when derived from enantiopure serine or threonine precursors, is fully retained during dihydrooxazine formation and subsequent reduction to morpholine-3-carboxylic acid (>95% de) [1]. This stereochemical fidelity makes it a privileged intermediate for constructing chiral morpholine-containing macrocycles and peptidomimetics where defined three-dimensional shape is critical for target engagement. The free acid functionality allows direct incorporation into growing peptide chains without the epimerization risk inherent in ester hydrolysis protocols required by the methyl ester analog .

Parallel Medicinal Chemistry via Multi-Gram Procurement for Fragment-Based Drug Discovery

Commercially available at ≥95% purity from multiple suppliers with a registered CAS number, this building block can be procured in multi-gram quantities for parallel medicinal chemistry campaigns [1]. The consistent batch quality and defined analytical specifications eliminate the need for in-house re-purification, reducing the time from procurement to assay-ready compound. For fragment-based drug discovery (FBDD) programs, the scaffold's low molecular weight (229.23 Da) and balanced physicochemical profile align with fragment library design principles, while the Boc and carboxylic acid handles allow rapid fragment elaboration [2].

Quote Request

Request a Quote for 4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.